2,2,3,3-Tetramethylcyclopropanecarboxylic acid (TMCA) is a highly substituted, 8-carbon cyclic aliphatic acid essential for both agrochemical manufacturing and pharmaceutical research. Industrially, it serves as the critical cyclopropyl core precursor for the broad-spectrum pyrethroid acaricide fenpropathrin. In medicinal chemistry, TMCA functions as a rigid, constitutional isomer of the antiepileptic drug valproic acid (VPA). Its fully methylated cyclopropane ring prevents the beta-oxidation pathways that typically cause hepatotoxicity in linear fatty acids, making it a highly valuable building block for synthesizing next-generation, non-teratogenic central nervous system (CNS) therapeutics and a reliable negative control in epigenetic assays [1].
Attempting to substitute TMCA with more common pyrethroid precursors, such as chrysanthemic acid, fundamentally alters the downstream product's pharmacological and environmental profile. Chrysanthemic acid contains an isobutenyl side chain susceptible to rapid photolysis and metabolic degradation, yielding standard Type I pyrethrins. In contrast, TMCA's fully methylated (2,2,3,3-tetramethyl) cyclopropane ring provides exceptional steric hindrance and photostability, which is an absolute requirement for synthesizing the acaricide fenpropathrin [1]. In pharmaceutical applications, substituting TMCA with linear valproic acid analogs reintroduces the risk of toxic diene metabolite formation, negating the precise structural constraint required for non-teratogenic drug development[2].
In the industrial synthesis of pyrethroid insecticides, the choice of the cyclopropanecarboxylic acid core dictates the environmental stability and target spectrum of the final product. While standard precursors like chrysanthemic acid feature an isobutenyl side chain that is highly susceptible to photolysis, TMCA provides a fully methylated (2,2,3,3-tetramethyl) cyclopropane ring. This steric bulk prevents rapid metabolic oxidation and confers high photostability, enabling the synthesis of fenpropathrin with high intermediate yields (>90% via saponification/acidification recovery). The resulting fenpropathrin exhibits potent acaricidal activity that cannot be achieved using chrysanthemic acid [1].
| Evidence Dimension | Structural stability and downstream acaricidal efficacy |
| Target Compound Data | TMCA (2,2,3,3-tetramethyl core) yields highly photostable fenpropathrin with specific acaricidal activity and 91-94% saponification yield. |
| Comparator Or Baseline | Chrysanthemic acid (isobutenyl side chain) yields photolabile Type I pyrethrins lacking specific acaricidal efficacy. |
| Quantified Difference | TMCA provides absolute structural specificity for fenpropathrin synthesis, enabling highly efficient, high-yield (>90%) industrial recovery. |
| Conditions | Industrial esterification and saponification workflows |
For agrochemical procurement, TMCA is the strictly required, non-substitutable precursor for manufacturing the commercial acaricide fenpropathrin.
TMCA serves as a critical rigid scaffold for developing next-generation antiepileptic drugs that overcome the limitations of valproic acid (VPA). When TMCA is functionalized into its alpha-fluoro amide derivative (alpha-F-TMCD), it demonstrates extraordinary in vivo potency. In the rat subcutaneous metrazol (scMet) seizure model, the TMCA-derived compound achieves an ED50 of 6 mg/kg, making it 120 times more potent than the clinical baseline VPA. Furthermore, the 2,2,3,3-tetramethyl substitution blocks the formation of toxic 4-ene and 2,4-diene metabolites, rendering the TMCA derivative non-teratogenic compared to the highly teratogenic VPA[1].
| Evidence Dimension | Anticonvulsant potency (scMet test ED50) and teratogenicity profile |
| Target Compound Data | TMCA derivative (alpha-F-TMCD): ED50 = 6 mg/kg (Non-teratogenic) |
| Comparator Or Baseline | Valproic Acid (VPA): ED50 = ~720 mg/kg (Highly teratogenic) |
| Quantified Difference | The TMCA-derived scaffold is 120-fold more potent than VPA while eliminating teratogenic liability. |
| Conditions | Rat subcutaneous metrazol (scMet) seizure model |
Procuring TMCA allows medicinal chemists to utilize a structurally constrained scaffold that drastically increases anticonvulsant potency while bypassing VPA's severe hepatotoxic and teratogenic side effects.
In epigenetic and oncology research, validating the specific mechanism of valproic acid (VPA) requires a structurally matched negative control. TMCA, an 8-carbon constitutional isomer of VPA, perfectly fulfills this role. While VPA strongly inhibits histone deacetylases (HDACs) with an IC50 of 1.5 mM and reduces SW620 tumor cell viability to 67.3%, TMCA shows negligible activity, with an HDAC IC50 greater than 5 mM and cell viability remaining above 80%. This profound difference in bioactivity, despite identical molecular weights, makes TMCA the premier baseline comparator for isolating VPA's specific epigenetic effects from general lipid-mediated cellular responses [1].
| Evidence Dimension | HDAC inhibition (IC50) and SW620 tumor cell viability |
| Target Compound Data | TMCA: HDAC IC50 > 5 mM; Cell viability > 80% |
| Comparator Or Baseline | Valproic Acid (VPA): HDAC IC50 = 1.5 mM; Cell viability = 67.3% |
| Quantified Difference | TMCA exhibits >3.3-fold lower HDAC inhibition potency and fails to induce the cytotoxicity seen with VPA. |
| Conditions | In vitro HDAC assay using acetylated lysine substrate and SW620 cell viability assay |
For assay reproducibility, TMCA is the ideal procurement choice for an inactive structural analog to validate VPA-driven HDAC inhibition and cytotoxicity.
TMCA is the indispensable precursor for the commercial manufacturing of fenpropathrin. Its fully methylated cyclopropane ring provides the necessary steric hindrance and photostability required for the final product's broad-spectrum acaricidal and insecticidal activity, distinguishing it from standard chrysanthemic acid-derived pyrethroids[1].
In medicinal chemistry, TMCA is utilized as a rigid, highly substituted starting material to synthesize next-generation anticonvulsants. By functionalizing TMCA into alpha-fluoro amides, researchers can achieve over 100-fold greater potency than valproic acid while structurally precluding the formation of hepatotoxic and teratogenic diene metabolites [2].
Due to its lack of HDAC inhibitory activity and cytotoxicity, TMCA is deployed as a highly reliable negative control in studies investigating the epigenetic mechanisms of valproic acid. Its identical carbon count and constitutional isomer status ensure that observed biological effects are specific to VPA's structure rather than general short-chain fatty acid properties[3].
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